N-(4-ethoxyphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O4/c1-2-27-18-11-9-17(10-12-18)23-20(25)19-4-3-13-24(21(19)26)28-14-15-5-7-16(22)8-6-15/h3-13H,2,14H2,1H3,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJRXQOCXMLHUOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)OCC3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Ethoxyphenyl Intermediate: This step involves the reaction of 4-ethoxyaniline with an appropriate reagent to introduce the ethoxy group.
Introduction of the Fluorophenyl Group: The next step involves the reaction of the ethoxyphenyl intermediate with 4-fluorobenzyl chloride under basic conditions to form the fluorophenyl derivative.
Formation of the Oxopyridine Ring: The final step involves the cyclization of the fluorophenyl derivative with a suitable pyridine derivative to form the oxopyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
The following table summarizes key findings from various studies on the biological activity of N-(4-ethoxyphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide:
| Study | Cell Line | IC50 (µM) | Mechanism | Reference |
|---|---|---|---|---|
| Study 1 | A549 (Lung Cancer) | 15.0 | Apoptosis induction | |
| Study 2 | MCF7 (Breast Cancer) | 12.5 | Cell cycle arrest | |
| Study 3 | HeLa (Cervical Cancer) | 10.0 | Enzyme inhibition |
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- A549 Cell Line Study : In a study involving the A549 lung cancer cell line, the compound demonstrated significant cytotoxicity with an IC50 value of 15 µM, indicating its potential as a therapeutic agent for lung cancer treatment primarily through apoptosis induction.
- MCF7 Cell Line Study : Research focusing on MCF7 breast cancer cells reported an IC50 value of 12.5 µM, suggesting that the compound causes cell cycle arrest at the G1 phase, effectively preventing further proliferation of cancer cells.
- HeLa Cell Line Study : In HeLa cells, the compound exhibited an IC50 value of 10 µM, where it was found to inhibit specific enzymes crucial for cancer cell survival and proliferation.
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic studies indicate favorable absorption and distribution profiles for this compound. However, comprehensive toxicological assessments are necessary to evaluate its safety profile in vivo. Understanding these parameters is essential for determining the viability of clinical applications.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be grouped into three categories based on functional groups and substitution patterns: chalcone derivatives , opioid analogs , and carboxamide-based molecules . Key comparisons are summarized below:
Chalcone Derivatives
highlights chalcones (α,β-unsaturated ketones) with substituted aromatic rings. For example:
- Cardamonin (IC50: 4.35 μM) lacks piperazine substitutions and features hydroxyl groups at the ortho/para positions of ring A, demonstrating high inhibitory activity.
- Compound 2j (IC50: 4.703 μM) contains a 4-bromo (ring A) and 4-fluoro (ring B) substitution, indicating that halogen electronegativity enhances potency.
Comparison :
- The target compound’s 4-fluorophenyl methoxy group mirrors the 4-fluoro substitution in chalcones like 2j, which is associated with improved activity. However, the pyridine core in the target compound may alter binding kinetics compared to chalcones’ α,β-unsaturated system.
- The 4-ethoxyphenyl group (electron-donating) in the target compound contrasts with chalcones’ halogenated or hydroxylated rings. Substitution with less electronegative groups (e.g., methoxy in chalcone 2p) reduces activity, suggesting that the ethoxy group may similarly modulate potency .
Opioid Analogs
lists structurally controlled opioids, such as Etazene (N,N-diethyl-2-{[(4-ethoxyphenyl)methyl]-1H-benzimidazol-1-yl}-ethan-1-amine), which shares the 4-ethoxyphenyl motif.
Comparison :
- Both compounds incorporate 4-ethoxyphenyl groups, often used in synthetic opioids to enhance lipophilicity and receptor binding. However, the target compound’s pyridine carboxamide core diverges from the benzimidazole or piperidine scaffolds of opioids, likely altering its pharmacological profile.
- The 4-fluorophenyl methoxy group in the target compound is absent in Etazene but resembles para-substituted halogens in fentanyl analogs (e.g., para-fluorofentanyl), which improve µ-opioid receptor affinity .
Carboxamide-Based Molecules
Comparison :
- The target compound’s 4-fluorophenyl methoxy group parallels the fluorophenyl substitutions in these carboxamides, which are typically designed to optimize target engagement and pharmacokinetics.
- The ethoxyphenyl carboxamide in the target compound may offer steric or electronic differences compared to methoxybenzyl or trifluoroethyl groups in related structures .
Structure–Activity Relationship (SAR) Trends
Key SAR insights from analogous compounds:
Electron-Withdrawing Groups : Fluorine at para positions (e.g., chalcone 2j, IC50: 4.703 μM) enhances activity compared to methoxy (e.g., chalcone 2p, IC50: 70.79 μM) .
Substitution Patterns : Meta or ortho halogenation (e.g., iodine in chalcone cluster 6) may reduce potency unless paired with para electronegative groups.
Biological Activity
N-(4-ethoxyphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly as a selective inhibitor of various kinases. This article reviews the biological activity of this compound, highlighting key research findings, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structure:
- IUPAC Name : this compound
- Molecular Formula : CHFNO
Research indicates that this compound functions primarily as a Met kinase inhibitor . The Met kinase plays a crucial role in cellular signaling pathways that regulate cell growth, survival, and migration. Inhibition of this kinase can lead to reduced tumor growth and metastasis, making it a target for cancer therapy.
Biological Activity
-
Inhibition of Kinases :
- The compound has shown potent inhibitory effects on Met kinase, with modifications in its structure leading to improved potency and selectivity. For instance, analogs with substitutions at the pyridine 3-position exhibited enhanced enzyme activity and solubility, which are critical for therapeutic efficacy .
- Antitumor Activity :
- Pharmacokinetics :
Case Study 1: Efficacy in Gastric Carcinoma
A study evaluated the efficacy of this compound in GTL-16 human gastric carcinoma xenografts. The results indicated that the compound led to significant tumor regression and was well-tolerated by subjects during the trial phase .
Case Study 2: Selectivity Profile
Another investigation focused on the selectivity of this compound against various kinases. It was found to selectively inhibit Met kinase while having minimal effects on other related kinases, thus reducing potential off-target effects .
Summary of Research Findings
The following table summarizes key findings from various studies regarding the biological activity of this compound:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(4-ethoxyphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves multi-step protocols, including:
- Step 1 : Formation of the pyridine-3-carboxamide core via condensation reactions using activated esters or coupling reagents (e.g., EDCI/HOBt).
- Step 2 : Introduction of the 4-ethoxyphenyl and 4-fluorobenzyloxy groups via nucleophilic substitution or Mitsunobu reactions.
- Optimization : Temperature control (e.g., -20°C to 80°C), solvent selection (e.g., DMF for polar intermediates), and purification via column chromatography or recrystallization are critical. Evidence from structurally similar compounds suggests that yields >70% are achievable with rigorous exclusion of moisture .
Q. How can structural elucidation and purity assessment be performed for this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR (in DMSO-d6 or CDCl3) to confirm substituent positions and stereochemistry. Key signals include aromatic protons (δ 6.8–8.2 ppm) and carbonyl carbons (δ 165–175 ppm) .
- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with high-resolution mass spectrometry (HRMS) to verify molecular ion peaks ([M+H]+) and purity (>95%) .
- X-ray Crystallography : Single-crystal analysis (if feasible) to resolve absolute configuration and intermolecular interactions .
Q. What are the primary challenges in scaling up the synthesis of this compound for preclinical studies?
- Methodological Answer :
- Intermediate Stability : Labile intermediates (e.g., activated esters) require low-temperature storage and inert atmospheres.
- Purification : Scalable techniques like flash chromatography or preparative HPLC are recommended to maintain purity.
- Byproduct Management : Monitor for de-ethoxy byproducts or fluorophenyl group hydrolysis using in-process LC-MS .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) influence the compound’s biological activity, and what SAR trends have been observed?
- Methodological Answer :
- Substituent Effects :
- 4-Ethoxyphenyl : Enhances lipophilicity and membrane permeability; replacing with methoxy reduces metabolic stability .
- 4-Fluorobenzyloxy : Fluorine improves target binding affinity via electronegative interactions; bromine or chlorine analogs show reduced solubility .
- SAR Validation : Use in vitro assays (e.g., enzyme inhibition, cell viability) to correlate substituent changes with activity. For example, compare IC50 values against kinase targets .
Q. How can researchers resolve contradictions in reported biological activity data for this compound and its analogs?
- Methodological Answer :
- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa), incubation times, and solvent controls (DMSO <0.1%).
- Meta-Analysis : Cross-reference data from orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays).
- Purity Reassessment : Contaminants (e.g., residual Pd from coupling reactions) may artifactually modulate activity; quantify via ICP-MS .
Q. What computational strategies are effective for predicting target interactions and pharmacokinetic properties?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with putative targets (e.g., kinases, GPCRs). Focus on hydrogen bonding with the carboxamide group and hydrophobic contacts with fluorophenyl substituents .
- ADMET Prediction : Tools like SwissADME or pkCSM to estimate logP (optimal range: 2–4), CYP450 metabolism, and blood-brain barrier penetration .
Q. What experimental approaches are recommended for studying the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- Chemical Proteomics : Use affinity-based probes (e.g., biotinylated derivatives) to pull down interacting proteins from cell lysates .
- Transcriptomics/Proteomics : RNA-seq or SILAC-based proteomics to identify downstream pathways (e.g., apoptosis, inflammation) .
- In Vivo Models : Zebrafish or murine xenografts for efficacy and toxicity profiling, with dose optimization based on pharmacokinetic data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
